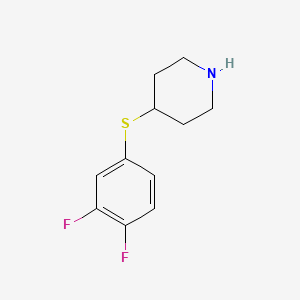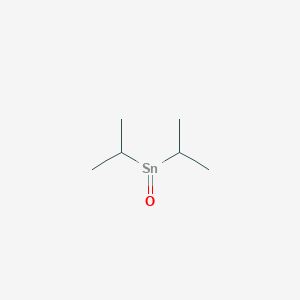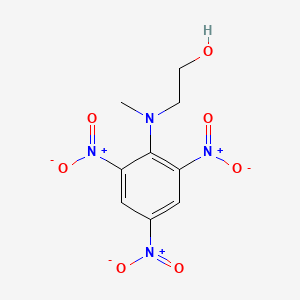
Bicyclohexylammonium fumagillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclohexylammonium fumagillin is an antibiotic compound isolated from the fungus Aspergillus fumigatus. It has been widely used for nearly 60 years to treat nosemosis, or “nosema disease,” in western honey bees (Apis mellifera) . Fumagillin is known for its ability to inhibit the enzyme methionine aminopeptidase 2 (MetAP2) in eukaryotic cells, which interferes with protein modifications necessary for normal cell function .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of bicyclohexylammonium fumagillin involves the isolation of fumagillin from Aspergillus fumigatus. The compound is then combined with bicyclohexylamine to form the bicyclohexylammonium salt . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the literature, but the process generally involves fermentation of the fungus followed by extraction and purification of the active compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of Aspergillus fumigatus, followed by extraction and purification processes to isolate fumagillin. The fumagillin is then reacted with bicyclohexylamine to form the final product .
化学反応の分析
Types of Reactions
Bicyclohexylammonium fumagillin undergoes various chemical reactions, including:
Oxidation: Fumagillin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in fumagillin.
Substitution: Substitution reactions can occur at various positions on the fumagillin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various fumagillin derivatives, which can have different biological activities and properties .
科学的研究の応用
Bicyclohexylammonium fumagillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and protein modification.
Biology: Investigated for its effects on cellular processes and protein synthesis.
Medicine: Explored as a potential treatment for microsporidiosis and other parasitic infections. .
Industry: Used in apiculture to control nosema disease in honey bees.
作用機序
The primary mechanism of action of bicyclohexylammonium fumagillin involves the inhibition of methionine aminopeptidase 2 (MetAP2) in eukaryotic cells. This enzyme is crucial for protein modifications necessary for normal cell function. By inhibiting MetAP2, fumagillin disrupts protein synthesis and cellular processes, leading to its antimicrobial and anti-angiogenic effects .
類似化合物との比較
Similar Compounds
Fumagillol: The hydrolysis product of fumagillin, which retains some biological activity.
Semisynthetic Fumagillin Analogues: Modified versions of fumagillin designed to reduce toxicity while retaining beneficial properties.
Uniqueness
Bicyclohexylammonium fumagillin is unique due to its specific inhibition of MetAP2, which is not commonly targeted by other antimicrobial agents. This unique mechanism of action makes it particularly effective against certain parasitic infections and provides potential for use in cancer treatment .
特性
CAS番号 |
41567-78-6 |
|---|---|
分子式 |
C38H57NO7 |
分子量 |
639.9 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;/t19-,20-,23-,24-,25+,26+;/m1./s1 |
InChIキー |
OLRILZDTQKZQIG-PNLOCOOESA-N |
異性体SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


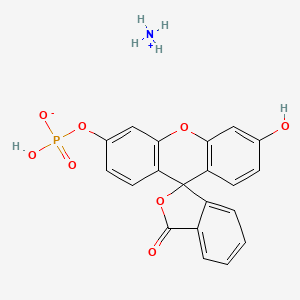
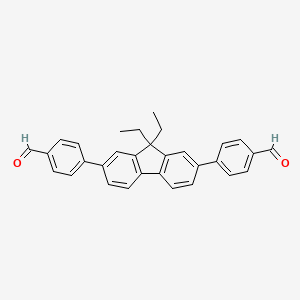
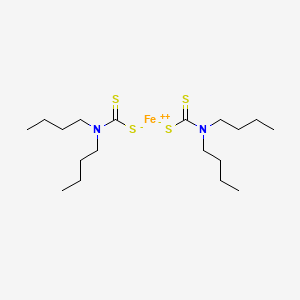
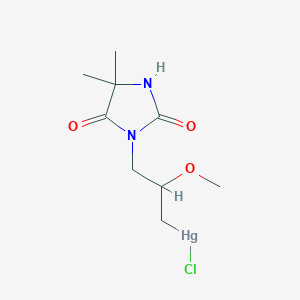

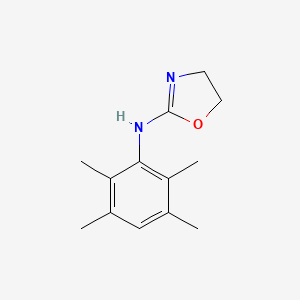
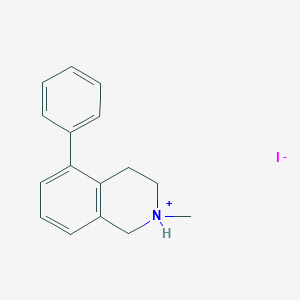

![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
